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molecular formula C7H16Cl2N2O B1291594 4-(Azetidin-3-yl)morpholine dihydrochloride CAS No. 178312-50-0

4-(Azetidin-3-yl)morpholine dihydrochloride

Cat. No. B1291594
M. Wt: 215.12 g/mol
InChI Key: KTTHNJILQSHJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022971

Procedure details

A mixture of 1-diphenylmethyl-3-morpholinoazetidine (Preparation 1(c)) (18.6 g, 60.4 mmol), palladium hydroxide (2 g), ethanol (200 ml) and 1N aqueous HCl (52 ml) was stirred under an atmosphere of hydrogen at 345 kPa (50 p.s.i.) for 3 days. The catalyst was then removed by filtration and the filtrate evaporated to dryness. Addition of dichloromethane (100 ml) to the residue and trituration gave a solid which was recrystallised from methanol to give the title compound (10.2 g) as a crystalline solid. LRMS m/z=179 (m+1)+.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)[CH2:9]2)C=CC=CC=1.[ClH:24]>[OH-].[Pd+2].[OH-].C(O)C>[ClH:24].[ClH:24].[O:15]1[CH2:16][CH2:17][N:12]([CH:10]2[CH2:11][NH:8][CH2:9]2)[CH2:13][CH2:14]1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1CCOCC1)C1=CC=CC=C1
Name
Quantity
52 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen at 345 kPa (50 p.s.i.) for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
ADDITION
Type
ADDITION
Details
Addition of dichloromethane (100 ml) to the residue and trituration
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from methanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.Cl.O1CCN(CC1)C1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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